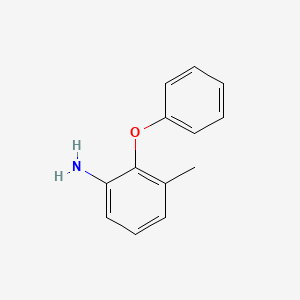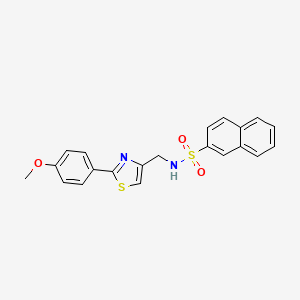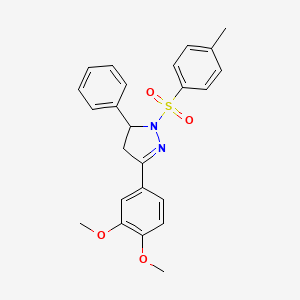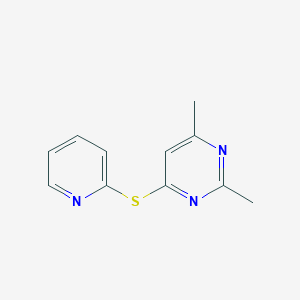
3-Methyl-2-phenoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-phenoxyaniline is a chemical compound with the molecular formula C13H13NO . It has a molecular weight of 199.25 .
Molecular Structure Analysis
The InChI code for 3-Methyl-2-phenoxyaniline is1S/C13H13NO/c1-10-6-5-9-12(14)13(10)15-11-7-3-2-4-8-11/h2-9H,14H2,1H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis
The specific chemical reactions involving 3-Methyl-2-phenoxyaniline are not well documented in the available literature .Physical And Chemical Properties Analysis
3-Methyl-2-phenoxyaniline has a molecular weight of 199.25 . Other physical and chemical properties such as melting point, boiling point, and density are not well documented in the available literature .Scientific Research Applications
Catalysis
3-Methyl-2-phenoxyaniline is involved in catalytic processes. A study on catalytic methylation of phenol with methanol at different temperatures and catalyst compositions demonstrated significant phenol conversion and production of certain products, indicating the role of 3-Methyl-2-phenoxyaniline in catalytic reactions (Mathew et al., 2002).
Structural and Computational Chemistry
Research on phenothiazine derivatives, which include 3-Methyl-2-phenoxyaniline, explored their structural properties and theoretical insights. This involves a combined experimental and theoretical approach, highlighting the compound's potential in various applications, including electrochemical and photovoltaic materials (Al-Zahrani et al., 2016).
Molecular Spectroscopy and Modeling
A study on Schiff base compounds, including 3-Methyl-2-phenoxyaniline, focused on their spectroscopic characterization and theoretical modeling. It emphasized the relevance of these compounds in understanding molecular geometry and electronic spectra, which can be vital in material science and chemistry (Tanak et al., 2014).
Bioactivity and Pharmacology
Some derivatives of 3-Methyl-2-phenoxyaniline show potential in pharmacology due to their predicted high biological activities, such as anti-tumor and anti-cancer properties. These derivatives can serve as starting reagents for synthesizing pharmacologically active compounds (Popov et al., 2013).
Antioxidant Activity and Food Chemistry
Research indicated that certain phenolic acids and their derivatives, including 3-Methyl-2-phenoxyaniline, interact with proteins like β-lactoglobulin. This interaction impacts their antioxidant activity, which is critical in food chemistry and biology (Wu et al., 2018).
Environmental Applications
Studies have explored the role of 3-Methyl-2-phenoxyaniline and related compounds in environmental processes like dye decolorization, demonstrating their potential in waste treatment and environmental remediation (Santana et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-2-phenoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-6-5-9-12(14)13(10)15-11-7-3-2-4-8-11/h2-9H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHJBOMKTIVLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-phenoxyaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2565848.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2565851.png)
![4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2565853.png)
![5-(2,5-dimethoxyphenyl)-1-ethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2565854.png)



![Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2565858.png)


![3-((5-((3-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2565865.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2565866.png)